TRPV1 Binding Affinity: Inferred Potency Without Direct Comparative Data
This compound is structurally embedded in a patent family of urea-based TRPV1 antagonists taught to modulate human and rat TRPV1 channels [1]. However, no Ki, IC₅₀, or EC₅₀ values for this specific molecule have been placed in the public domain. By class-level inference, closely related dihydropyrrole ureas exhibit TRPV1 antagonist Ki values in the low nanomolar range (e.g., SB-705498 Ki ≈ 7 nM) [2], but extrapolation to CAS 915188-96-4 is not supported by direct measurement.
| Evidence Dimension | TRPV1 binding affinity (Ki or IC₅₀) |
|---|---|
| Target Compound Data | No publicly available quantitative binding data |
| Comparator Or Baseline | SB-705498 (pyrrolidinyl urea TRPV1 antagonist) Ki ≈ 7 nM (human TRPV1) [2] |
| Quantified Difference | Cannot be calculated; no target compound data |
| Conditions | N/A — data absent |
Why This Matters
Without empirical affinity data, a procurement decision based on potency cannot be made; researchers must independently re-validate target engagement.
- [1] WO 2003/053945 A3 (Glaxo Group Limited). Urea derivatives and their use as vanilloid receptor antagonists. Published 2003-07-03. View Source
- [2] Rami HK, Thompson M, Wyman P, et al. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development. Bioorg Med Chem Lett. 2006;16(12):3287-3291. View Source
